An In-depth Technical Guide to 5,7-Difluoro-1-indanone: Chemical Properties and Reactivity
An In-depth Technical Guide to 5,7-Difluoro-1-indanone: Chemical Properties and Reactivity
Introduction
5,7-Difluoro-1-indanone is a fluorinated aromatic ketone that has emerged as a valuable and versatile building block in contemporary organic synthesis and medicinal chemistry. The strategic placement of two fluorine atoms on the indanone scaffold profoundly influences its electronic properties, enhancing its reactivity and imparting unique characteristics to molecules derived from it. This guide provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of 5,7-Difluoro-1-indanone, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its reactivity and provide field-proven insights into its application.
Physicochemical and Spectroscopic Profile
The foundational chemical and physical properties of 5,7-Difluoro-1-indanone are summarized below, providing essential data for its handling, application, and characterization.
Core Properties
| Property | Value | Reference(s) |
| CAS Number | 84315-25-3 | [1] |
| Molecular Formula | C₉H₆F₂O | [1] |
| Molecular Weight | 168.14 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 80-84 °C |
Spectroscopic Profile
A thorough understanding of the spectroscopic signature of 5,7-Difluoro-1-indanone is critical for reaction monitoring and product characterization. While a publicly available, fully assigned high-resolution spectrum is not readily found, the expected spectral features can be confidently predicted based on the analysis of analogous compounds and fundamental principles of spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals for the aliphatic and aromatic protons. The methylene protons at the C2 and C3 positions will likely appear as triplets in the upfield region. The aromatic region will show a complex splitting pattern for the two aromatic protons due to both proton-proton and proton-fluorine couplings. The proton at C4 will be split by the adjacent proton at C6 and the fluorine at C5, while the proton at C6 will be split by the proton at C4 and the fluorine atoms at C5 and C7.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct resonances. The carbonyl carbon (C1) is expected to be the most deshielded, appearing significantly downfield. The carbons directly bonded to fluorine (C5 and C7) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The remaining aromatic and aliphatic carbons will appear at characteristic chemical shifts, with their positions influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl group.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will provide direct evidence of the fluorine environments. Two distinct signals are expected for the fluorine atoms at C5 and C7, each likely appearing as a multiplet due to coupling with the aromatic protons.[2]
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1710-1730 cm⁻¹.[3] Additional prominent bands will correspond to aromatic C-H and C=C stretching, as well as a strong C-F stretching vibration.[3]
Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak ([M]⁺) at an m/z of approximately 168. A characteristic fragmentation pattern for indanones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a significant fragment ion at m/z 140.[3]
Synthesis of 5,7-Difluoro-1-indanone
The most prevalent and reliable method for the synthesis of 5,7-Difluoro-1-indanone is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(2,4-difluorophenyl)propanoic acid.[4][5] This reaction proceeds by converting the carboxylic acid to a more reactive acyl chloride, which then undergoes an intramolecular electrophilic aromatic substitution in the presence of a Lewis acid catalyst to form the cyclic ketone.
Detailed Experimental Protocol: Synthesis of 5,7-Difluoro-1-indanone
Reaction:
Caption: Synthetic pathway to 5,7-Difluoro-1-indanone.
Step 1: Acyl Chloride Formation
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To a solution of 3-(2,4-difluorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
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The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to yield the crude 3-(2,4-difluorophenyl)propanoyl chloride, which is often used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude acyl chloride in a fresh portion of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The reaction is exothermic.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours, or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 5,7-Difluoro-1-indanone by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Chemical Reactivity: A Tale of Two Fluorines
The chemical reactivity of 5,7-Difluoro-1-indanone is dictated by the interplay of its three key structural features: the electrophilic carbonyl group, the acidic α-protons, and the electron-deficient aromatic ring. The two strongly electron-withdrawing fluorine atoms significantly amplify the inherent reactivity of the 1-indanone core.
Caption: Reactivity map of 5,7-Difluoro-1-indanone.
Reactions at the Carbonyl Group: An Enhanced Electrophilic Center
The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect), which is transmitted through the aromatic ring to the carbonyl carbon. This significantly increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile compared to the non-fluorinated 1-indanone. Consequently, 5,7-Difluoro-1-indanone undergoes nucleophilic addition reactions more readily.
Reduction: The ketone functionality can be easily reduced to the corresponding alcohol, 5,7-difluoro-1-indanol, using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.[6] The enhanced electrophilicity of the carbonyl carbon may lead to faster reaction rates compared to its non-fluorinated counterpart.
Exemplary Protocol: Reduction of 5,7-Difluoro-1-indanone
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Dissolve 5,7-Difluoro-1-indanone (1.0 eq) in methanol or ethanol in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water or dilute acid.
-
Remove the solvent under reduced pressure.
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Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5,7-difluoro-1-indanol.
Reactions at the α-Carbon: The Influence on Acidity
The electron-withdrawing nature of the fluorine atoms and the carbonyl group increases the acidity of the protons on the α-carbon (C2). This facilitates the formation of an enolate anion in the presence of a base, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.
Knoevenagel Condensation: This reaction involves the condensation of the indanone with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base like piperidine or an amine.[7] The increased acidity of the α-protons in 5,7-Difluoro-1-indanone is expected to facilitate this condensation, potentially leading to higher yields and faster reaction times.
Reactions on the Aromatic Ring: A Deactivated System
The fluorine atoms are strongly deactivating groups for electrophilic aromatic substitution (EAS) due to their high electronegativity. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the aromatic ring of 5,7-Difluoro-1-indanone would require harsh reaction conditions and are generally not favorable. Any substitution would be directed to the C6 position, which is meta to both fluorine atoms and para to the deactivating carbonyl group (after considering its influence on the fused ring system).
Applications in Drug Discovery and Medicinal Chemistry
The indanone scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[8] The introduction of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. 5,7-Difluoro-1-indanone, therefore, serves as a key intermediate in the synthesis of novel therapeutic agents.
Notably, derivatives of indanone have shown promise as neuroprotective agents and in the treatment of neurodegenerative disorders such as Alzheimer's disease.[9] The ability to readily modify the 5,7-difluoro-1-indanone core through the reactions described above allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies in the pursuit of new and more effective drugs.
Safety and Handling
5,7-Difluoro-1-indanone is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5,7-Difluoro-1-indanone is a highly valuable synthetic intermediate whose chemical properties and reactivity are significantly modulated by the presence of two fluorine atoms on its aromatic ring. This in-depth technical guide has provided a comprehensive overview of its synthesis, spectroscopic profile, and key chemical transformations. The enhanced electrophilicity of the carbonyl group and the increased acidity of the α-protons make it a reactive and versatile building block for the construction of complex molecular architectures. Its utility in medicinal chemistry, particularly in the development of neuroprotective agents, underscores its importance for researchers and scientists at the forefront of drug discovery and chemical innovation.
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